N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a benzodioxol moiety fused to a pyrrolidinone ring, connected via a methylene bridge to a naphthalen-2-yloxyacetamide group. The naphthoxy group may enhance lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-23(14-29-20-7-5-17-3-1-2-4-18(17)10-20)25-12-16-9-24(28)26(13-16)19-6-8-21-22(11-19)31-15-30-21/h1-8,10-11,16H,9,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHKEQOVIYKJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues with Naphthoxyacetamide Moieties
A. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()
- Structure: Replaces the benzodioxol-pyrrolidinone core with a morpholinoethyl group.
- Activity : Exhibits cytotoxic effects in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin .
- Key Difference: The absence of the benzodioxol-pyrrolidinone system likely reduces target specificity but improves solubility due to the morpholine group.
B. 2-((3-Allyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()
- Structure: Features a thienopyrimidinone core instead of pyrrolidinone, with a sulfur bridge.
- Activity: Not explicitly reported, but the thienopyrimidine scaffold is associated with kinase inhibition and anticancer properties.
- Key Difference: The thienopyrimidine core may confer distinct electronic properties and binding modes compared to pyrrolidinone .
Analogues with Pyrrolidinone and Heterocyclic Cores
A. 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Compound 12, )
- Structure: Combines pyrrolidinone with a benzimidazole ring and acetohydrazide.
- Properties : Melting point 194–195°C; 65% yield.
B. 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (Compound 13, )
Analogues Synthesized via 1,3-Dipolar Cycloaddition ()**
A. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition); IR peaks at 1671 cm⁻¹ (C=O), 3262 cm⁻¹ (–NH).
B. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)
- Synthesis: Includes a nitro group on the phenyl ring; IR peak at 1535 cm⁻¹ (–NO₂).
- Activity : Nitro groups often enhance cytotoxicity but may increase toxicity risks.
- Key Difference : Electron-withdrawing nitro groups alter electronic density, affecting reactivity and bioavailability .
Comparative Data Tables
Key Research Findings
- Synthetic Flexibility: The target compound’s benzodioxol-pyrrolidinone core is less explored than triazole or benzimidazole analogues, offering novel avenues for optimization .
- Bioactivity Potential: The naphthoxy group’s lipophilicity may enhance blood-brain barrier penetration, contrasting with morpholinoethyl derivatives’ solubility advantages .
- Spectroscopic Signatures : IR peaks for C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) align with acetamide derivatives, confirming functional group integrity .
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